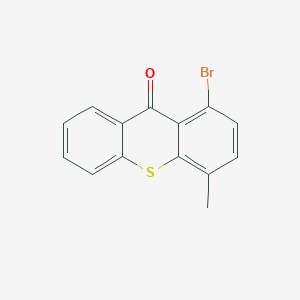

1-Bromo-4-methyl-9h-thioxanthen-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-methyl-9h-thioxanthen-9-one is a derivative of thioxanthone . Thioxanthone (TX) is an aromatic ketone . Compared to other aromatic ketones, TX has a high triplet energy and a relatively long triplet lifetime, and it has the ability to participate successfully in merger reactions with metal complexes .

Synthesis Analysis

Thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions . Compounds possessing both one and two donors have been prepared . The following compounds were synthesized following literature procedures: 2-bromo-9H-thioxanthen-9-one (1), 2,4-diethyl-9H-thioxanthen-9-one .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methyl-9h-thioxanthen-9-one is similar to that of 9H-Thioxanthen-9-one . The molecular weight of 9H-Thioxanthen-9-one is 254.347 .Chemical Reactions Analysis

Thioxanthen-9-one can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) .Physical And Chemical Properties Analysis

Thioxanthone has intriguing optical properties . The presence of the amino group alone increased the fluorescence quantum yield 100 times . Dyes possessing arylethylene and arylethynyl linkages absorbed UV radiation and violet light while emitting (weakly) red light, as a consequence of different geometries at ground and excited states .Wissenschaftliche Forschungsanwendungen

- TXENE derivatives have been investigated as photoinitiators in two-photon induced photopolymerization (TPIP) . In TPIP, initiators absorb energy from two photons, leading to efficient polymerization. These compounds exhibit high two-photon absorption cross-sections, making them valuable for creating intricate microstructures and 3D printing applications .

- Additionally, visible-light amine thioxanthone derivatives , including TXENE , serve as photoredox catalysts. They enable controlled polymerization processes, such as radical polymerization, under mild conditions. These catalysts find applications in materials science and organic synthesis .

- TXENE displays mechano-responsive luminescence . When subjected to mechanical stress (e.g., grinding or pressure), it undergoes color changes due to structural modifications. This property has potential applications in sensors, smart materials, and stress-responsive devices .

- 1-Bromo-4-methyl-9H-thioxanthen-9-one serves as a reagent for the chemoselective oxidation of sulfides to sulfoxides using hydrogen peroxide. Its functional group tolerance makes it useful in synthetic chemistry .

- The strategic design of TXENE , composed of double thioxanthene chromophores and a diene linker, results in a multi-stimuli-responsive luminescent material. Its polymorphism and responsiveness to various stimuli (e.g., temperature, pressure) make it promising for applications in optoelectronics and sensing .

Photopolymerization and Photoredox Catalysis

Mechochromic Behavior

Functional Group Tolerant Oxidation

Fluorescent Materials

Wirkmechanismus

- Xanthones, including thioxanthenones, often modulate various biological responses by binding to specific receptors, enzymes, or other cellular targets .

- 1-Bromo-4-methyl-9H-thioxanthen-9-one likely mediates reactions through several mechanisms:

Target of Action

Mode of Action

Zukünftige Richtungen

Thioxanthone derivatives have been used in two-photon induced polymerization . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology . Great efforts have been devoted to the development of both monomers and photoinitiators for this process .

Eigenschaften

IUPAC Name |

1-bromo-4-methylthioxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUJJBSGLCDRNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methyl-9h-thioxanthen-9-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2779718.png)

![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)

![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)